Diethyl aminomethylphosphonate
Overview
Description
Diethyl aminomethylphosphonate is a chemical compound with the molecular formula C5H14NO3P . It is also known by other names such as Diethyl aminomethanephosphonate and diethoxyphosphorylmethanamine .
Synthesis Analysis
The synthesis of α-aminophosphonates, which includes this compound, can be achieved using diphenylphosphinic acid as an efficient organocatalyst . This process involves a multicomponent Kabachnik-Fields reaction in one pot of aromatic aldehyde, aniline, and diethylphosphite . The reaction time, catalyst amount, and medium temperature are optimized using a full factorial experiment design .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C5H14NO3P/c1-3-8-10(7,5-6)9-4-2/h3-6H2,1-2H3
. The molecular weight of the compound is 167.14 g/mol . Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 167.14 g/mol, and it has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Corrosion Inhibition
Diethyl aminomethylphosphonates have been studied for their potential as corrosion inhibitors. Research shows that α-aminophosphonates, including various diethyl aminomethylphosphonate derivatives, can effectively inhibit mild steel corrosion in hydrochloric acid, which is useful in industrial pickling processes. These compounds act as mixed-type inhibitors and predominantly function as cathodic inhibitors. Their effectiveness has been supported by various methods including weight loss measurements, potentiodynamic polarization, scanning electron microscopy, and atomic force microscopy (Gupta et al., 2017).
Synthesis and Structural Characterization
The synthesis and structural characterization of α-phosphonates, including this compound derivatives, have been extensively researched. These compounds are of interest due to their potential biological activities and applications as enzyme inhibitors, antibacterial agents, antitumor agents, and antiviral agents. Their synthesis typically involves the Kabachnik-Fields reaction, coupling a carbonyl, an amine, and a dialkyl phosphite unit (Ouahrouch et al., 2014).
Photodegradation in Water
Phosphonates, including diethyl aminomethylphosphonates, are known for their resistance to degradation, often producing aminomethylphosphonic acid (AMPA) as a metabolite. Studies on the photodegradation of phosphonates in water have shown that these substances undergo UV light conversion, which is enhanced in the presence of iron. This research is significant for understanding the environmental fate of phosphonates (Lesueur, Pfeffer, & Fuerhacker, 2005).
Anticancer and Apoptosis-Inducing Properties
This compound derivatives have been explored for their anticancer properties. Research has shown that certain derivatives can induce apoptosis and cell cycle arrest in cancer cells. For instance, diethyl (6-amino-9H-purin-9-yl) methylphosphonate has been studied for its effects on hepatocellular carcinoma cells, indicating its potential as an anticancer agent (Qu et al., 2010).
Synthesis of Functionalized Aminomethylphosphonites
The synthesis of new functionalized aminomethylphosphonites and bis(aminomethyl)phosphinates has been proposed for various applications. This synthesis involves the aminomethylation of esters of hypophosphorous acid using chloro-, alkoxy-, and amino-substituted methylamines (Prishchenko et al., 2010).
Mechanism of Action
Target of Action
Diethyl aminomethylphosphonate is an organophosphorus compound that possesses a characteristic C−P bond, where phosphorus is directly bonded to carbon . As phosphonates mimic the phosphates and carboxylates of biological molecules, they have the potential to inhibit metabolic enzymes . .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to the inhibition of metabolic enzymes . This inhibition occurs because phosphonates, including this compound, mimic the phosphates and carboxylates of biological molecules .
Biochemical Pathways
This compound is involved in the biosynthesis of phosphonic acid natural products . It is part of the biosynthetic pathway that includes the conversion of hydroxymethylphosphonate to aminomethylphosphonate . This pathway expands the repertoires of phosphonates and the related biosynthetic machinery .
Pharmacokinetics
It is known that the compound is a liquid at room temperature .
Result of Action
The result of this compound’s action is the inhibition of metabolic enzymes . This inhibition can lead to specific biological activity, making phosphonates resources of important biologically active compounds .
Biochemical Analysis
Biochemical Properties
Diethyl aminomethylphosphonate plays a significant role in biochemical reactions, particularly as an inhibitor of enzymes involved in amino acid metabolism . It interacts with enzymes such as aminopeptidases and phosphatases, inhibiting their activity and thus affecting the physiological activity of cells . The compound’s interaction with these enzymes is primarily through the formation of stable complexes, which prevent the enzymes from catalyzing their respective reactions .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by inhibiting enzymes involved in amino acid metabolism, leading to altered cell signaling pathways and gene expression . The compound has been shown to affect cellular metabolism by disrupting the normal function of metabolic enzymes, resulting in changes in metabolite levels and metabolic flux . These effects can lead to altered cell growth and differentiation, as well as changes in cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound acts as an enzyme inhibitor by forming stable complexes with the active sites of enzymes, preventing them from catalyzing their reactions . This inhibition can lead to changes in gene expression, as the affected enzymes are often involved in regulatory pathways that control gene transcription . Additionally, this compound can modulate the activity of signaling pathways by inhibiting key enzymes involved in signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory effects on enzymes . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects include sustained changes in enzyme activity, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including adverse impacts on liver and kidney function . Threshold effects have been observed, where the compound’s inhibitory effects plateau at certain concentrations, indicating a saturation of enzyme binding sites .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate amino acid metabolism . The compound can inhibit key enzymes in these pathways, leading to changes in metabolite levels and metabolic flux . Additionally, this compound can affect the biosynthesis and degradation of phosphonates, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters that recognize its structure, allowing it to accumulate in certain cellular compartments . This localization can enhance its inhibitory effects on target enzymes and influence its overall activity within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization allows this compound to interact with enzymes and other biomolecules within specific cellular environments, enhancing its inhibitory effects and modulating cellular processes .
Properties
IUPAC Name |
diethoxyphosphorylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO3P/c1-3-8-10(7,5-6)9-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBCDEFKKLRXHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364566 | |
Record name | diethyl aminomethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50917-72-1 | |
Record name | diethyl aminomethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diethyl (aminomethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying diethyl aminomethylphosphonate in the context of medicinal chemistry?
A1: this compound is of interest because phosphonates show selectivity for bone tissues. [, ] Researchers are exploring its potential for developing new platinum-based anticancer drugs with reduced side effects and improved efficacy compared to cisplatin. []
Q2: How does this compound interact with platinum(II) to form complexes, and what is unique about these interactions?
A2: this compound acts as a monodentate N-coordinated ligand, forming mono- and bis-adducts with tetrachloroplatinate(II). [] Unlike the related ligand diethyl [(methylsulfinyl)methyl]phosphonate (smp), this compound does not readily form stable chelate complexes with platinum(II). []
Q3: The cis isomer of the bis(this compound) platinum(II) complex exhibits unusual behavior in solution. What is this behavior and what causes it?
A3: Solutions of cis-[PtCl2(N-amp)2] undergo clean and efficient cis/trans isomerization when exposed to light, yielding trans-[PtCl2(N-amp)2]. [] This light-induced isomerization is noteworthy and highlights the impact of structural changes on the complex's reactivity.
Q4: How does the structure of this compound influence its polymerization behavior?
A4: this compound can be incorporated into methacrylate monomers, which can undergo both bulk and solution polymerization. [] The polymerization rate is affected by the steric hindrance around the double bond, with bulkier substituents leading to slower polymerization. [] These polymers exhibit potential as flame-retardant materials due to their char-forming abilities. []
Q5: this compound serves as a versatile building block in organic synthesis. What are some examples of its applications?
A5: this compound is a valuable precursor for synthesizing various α-aminophosphonic acids, which are important bioactive molecules. [, , ] It can undergo alkylation reactions, particularly through its Schiff base derivatives, to introduce diverse substituents at the α-carbon. [, , ] One notable application is the asymmetric synthesis of diethyl (S)-α-amino-α-alkyl phosphonates with high enantiomeric excesses. []
Q6: What analytical techniques are typically employed to characterize this compound and its derivatives?
A6: Common characterization techniques include spectroscopic methods like 1H, 31P, and 195Pt NMR, as well as mass spectrometry (ESI-MS) and elemental analysis. [] X-ray crystallography can provide detailed structural information, as exemplified by the trans-[PtCl2(N-amp)2] complex. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.